molecular formula C26H36O3 B13934714 Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- CAS No. 62782-05-2

Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-

Cat. No.: B13934714
CAS No.: 62782-05-2
M. Wt: 396.6 g/mol
InChI Key: LKDRSVSYCUQEFW-UHFFFAOYSA-N
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Description

Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-, also known as 2-Hydroxy-4-tridecyloxybenzophenone, is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. This specific compound is known for its unique structure, which includes a long tridecyloxy chain, making it distinct from other benzophenones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- typically involves the reaction of 2-hydroxybenzophenone with tridecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the tridecyloxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- involves its ability to absorb UV light, which leads to the formation of excited states. These excited states can then transfer energy to other molecules, leading to various photochemical reactions. The molecular targets include DNA and proteins, where it can provide protection against UV-induced damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl- is unique due to its long tridecyloxy chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity and makes it more suitable for applications requiring long-lasting UV protection .

Properties

CAS No.

62782-05-2

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

IUPAC Name

(2-hydroxy-4-tridecoxyphenyl)-phenylmethanone

InChI

InChI=1S/C26H36O3/c1-2-3-4-5-6-7-8-9-10-11-15-20-29-23-18-19-24(25(27)21-23)26(28)22-16-13-12-14-17-22/h12-14,16-19,21,27H,2-11,15,20H2,1H3

InChI Key

LKDRSVSYCUQEFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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